molecular formula C18H32N8O5 B14195209 L-Seryl-L-alanyl-L-histidyl-L-lysinamide CAS No. 834861-82-4

L-Seryl-L-alanyl-L-histidyl-L-lysinamide

Cat. No.: B14195209
CAS No.: 834861-82-4
M. Wt: 440.5 g/mol
InChI Key: RRWPBKZPVVZPAB-PYJNHQTQSA-N
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Description

L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a tetrapeptide composed of serine (Ser), alanine (Ala), histidine (His), and lysinamide (Lys-NH₂). The terminal lysinamide group may enhance stability against proteolytic degradation compared to free lysine-terminated peptides.

Properties

CAS No.

834861-82-4

Molecular Formula

C18H32N8O5

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C18H32N8O5/c1-10(24-17(30)12(20)8-27)16(29)26-14(6-11-7-22-9-23-11)18(31)25-13(15(21)28)4-2-3-5-19/h7,9-10,12-14,27H,2-6,8,19-20H2,1H3,(H2,21,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)/t10-,12-,13-,14-/m0/s1

InChI Key

RRWPBKZPVVZPAB-PYJNHQTQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidyl radicals.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized histidine derivatives.

    Reduction: Reduced thiol-containing peptides.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Peptides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Amino Acid Sequence Notable Features
This compound C₁₉H₃₂N₈O₆* ~492.5 (calculated) Ser-Ala-His-Lys-NH₂ Terminal lysinamide; histidine residue
N-Acetyl-L-seryl-L-tyrosyl-... (Ev3,7,15) C₇₇H₁₀₉N₂₁O₁₉S 1664.88 Ac-Ser-Tyr-Ser-Met-Glu-His-... Acetylated N-terminus; extended chain
L-Lysinamide (Ala-Ala-Ala-Ser-Phe-Lys-...) (Ev6) C₄₂H₇₃N₁₃O₁₀ 920.11 Ala-Ala-Ala-Ser-Phe-Lys-Ala-Lys Multiple alanine residues; phenylalanine
MDP (N-acetylmuramyl-Ala-Ser-D-isoGln) (Ev5) C₂₀H₃₅N₃O₁₁ 493.5 MurNAc-Ala-Ser-D-isoGln Muramyl sugar; D-isoglutamine
L-Phenylalaninamide (Lys-Ser-Ala-Tyr-Met-Arg) (Ev11) C₄₁H₆₄N₁₂O₉S 901.09 Lys-Ser-Ala-Tyr-Met-Arg-Phe-NH₂ Tyrosine, methionine, arginine residues

Note: The molecular formula for this compound is extrapolated from standard peptide bond calculations, as explicit data is absent in the evidence.

Immunomodulatory Activity

  • MDP (Ev5): Demonstrates synergistic immunostimulatory effects with endotoxins, enhancing antitumor activity but exacerbating endotoxic shock in guinea pigs at 150 µg doses. This highlights the role of muramyl groups and D-isoglutamine in immune modulation .
  • This compound: No direct activity data, but the absence of muramyl or acetylated termini (unlike MDP or the acetylated peptide in Ev7) suggests divergent biological roles.

Stability and Degradation

  • L-Lysinamide (Ev6) : The presence of multiple alanine residues may enhance proteolytic stability, though this is speculative without explicit data.
  • Acetylated Peptides (Ev7,15) : N-terminal acetylation and disulfide bonds (inferred from sulfur content) likely improve stability under physiological conditions.

Gaps in Research

  • Ecological Impact: No data exist for this compound, mirroring gaps noted for N-Acetyl-L-seryl-L-tyrosyl-... (Ev10) .

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